
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The morpholin-4-ium bromide moiety adds to its unique chemical structure, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Diphenyl Groups: The diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Morpholin-4-ium Bromide Moiety: The final step involves the quaternization of morpholine with a brominating agent such as methyl bromide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the morpholin-4-ium moiety, resulting in the formation of thiazolidines or morpholine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the bromide ion, which can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines and morpholine derivatives.
Substitution: Various substituted thiazole and morpholine compounds.
Applications De Recherche Scientifique
4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is often used in bioassays to evaluate its effects on various biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, it is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in gene expression or protein function. The exact pathways and molecular targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest in pharmacological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholine chloride
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)piperidine bromide
- 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)pyrrolidine bromide
Uniqueness
Compared to similar compounds, 4-(2,4-Diphenyl-1,2-thiazol-5(2H)-ylidene)morpholin-4-ium bromide stands out due to its unique combination of the thiazole ring and the morpholin-4-ium moiety. This combination imparts distinct chemical and biological properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further enhance its uniqueness.
Propriétés
Numéro CAS |
90298-65-0 |
|---|---|
Formule moléculaire |
C19H19BrN2OS |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
4-(2,4-diphenyl-1,2-thiazol-2-ium-5-yl)morpholine;bromide |
InChI |
InChI=1S/C19H19N2OS.BrH/c1-3-7-16(8-4-1)18-15-21(17-9-5-2-6-10-17)23-19(18)20-11-13-22-14-12-20;/h1-10,15H,11-14H2;1H/q+1;/p-1 |
Clé InChI |
OOXGGBPJEPACSR-UHFFFAOYSA-M |
SMILES canonique |
C1COCCN1C2=C(C=[N+](S2)C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


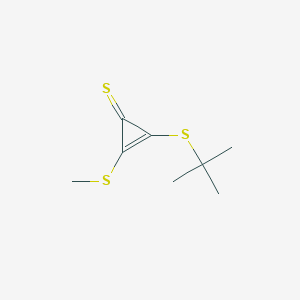
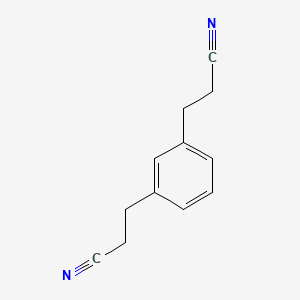
![Ethyl [2-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate](/img/structure/B14351684.png)
methanolate](/img/structure/B14351686.png)
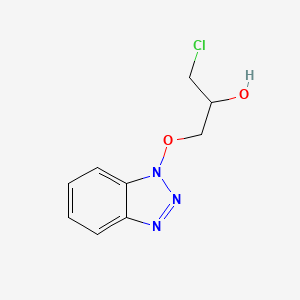
![(1E)-N-[2-(Ethenyloxy)ethyl]ethanimine](/img/structure/B14351703.png)

![Dimethyl [hydroxy(2-nitrophenyl)methyl]phosphonate](/img/structure/B14351720.png)



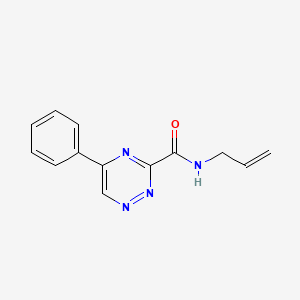
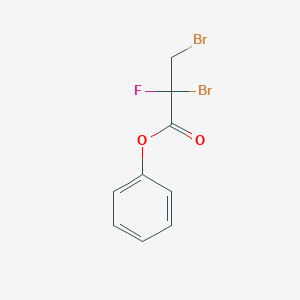
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
